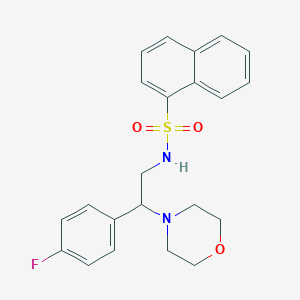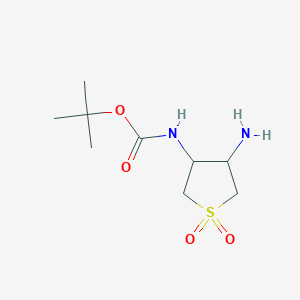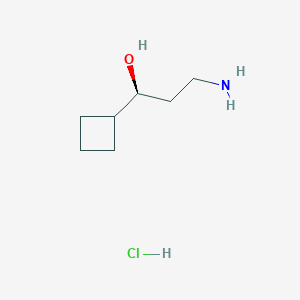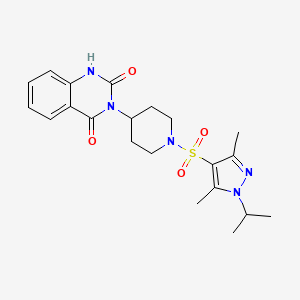
N-(2-(4-フルオロフェニル)-2-モルホリノエチル)ナフタレン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring, a sulfonamide group, and a morpholinoethyl side chain with a fluorophenyl substituent
科学的研究の応用
N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.
Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a tool in biochemical assays.
Materials Science: It is explored for its properties as a building block in the synthesis of advanced materials, such as polymers or nanomaterials.
Industry: The compound’s unique chemical structure makes it a candidate for use in the development of new industrial chemicals or catalysts.
作用機序
Target of Action
The primary target of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide is currently under investigation .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
It is known that sulfonamides, a class of compounds to which this molecule belongs, have a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation .
Result of Action
It is known that the compound has potential biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide. Specific details about how these factors influence the compound’s action are currently under investigation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide typically involves multiple steps:
Formation of the Naphthalene-1-sulfonamide Core: This step involves the sulfonation of naphthalene to form naphthalene-1-sulfonic acid, followed by conversion to the sulfonyl chloride using reagents like thionyl chloride. The sulfonyl chloride is then reacted with an amine to form the sulfonamide.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the sulfonamide with a suitable morpholine derivative under basic conditions.
Addition of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions, such as the presence of a catalyst or heat.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- N-(2-(4-chlorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide
- N-(2-(4-bromophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide
- N-(2-(4-methylphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide
Uniqueness
N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
This detailed article provides a comprehensive overview of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c23-19-10-8-18(9-11-19)21(25-12-14-28-15-13-25)16-24-29(26,27)22-7-3-5-17-4-1-2-6-20(17)22/h1-11,21,24H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHONOGNGOXJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)
![2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2516275.png)
![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)
![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)
![2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole](/img/structure/B2516287.png)

![3-(2-Bromophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide](/img/structure/B2516289.png)

![3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2516291.png)
![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)
![2-chloro-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)
